molecular formula C14H21NO B11962281 6-(2-Pyridyl)-2,4,4-Trimethyl-3-Hexanone

6-(2-Pyridyl)-2,4,4-Trimethyl-3-Hexanone

Cat. No.: B11962281
M. Wt: 219.32 g/mol
InChI Key: AFRSTASSLOUGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Pyridyl)-2,4,4-Trimethyl-3-Hexanone is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring attached to a hexanone structure with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Pyridyl)-2,4,4-Trimethyl-3-Hexanone typically involves the reaction of 2-pyridylmagnesium bromide with 2,4,4-trimethyl-3-hexanone under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding pyridine N-oxides.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

6-(2-Pyridyl)-2,4,4-Trimethyl-3-Hexanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(2-Pyridyl)-2,4,4-Trimethyl-3-Hexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 2-(2′-Pyridyl)-4,6-diphenylphosphinine
  • 2-(2′-Pyridyl)-4,6-diphenylpyridine

Comparison: 6-(2-Pyridyl)-2,4,4-Trimethyl-3-Hexanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications due to the presence of the trimethylhexanone moiety.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2,4,4-trimethyl-6-pyridin-2-ylhexan-3-one

InChI

InChI=1S/C14H21NO/c1-11(2)13(16)14(3,4)9-8-12-7-5-6-10-15-12/h5-7,10-11H,8-9H2,1-4H3

InChI Key

AFRSTASSLOUGOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(C)CCC1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.